2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid
Description
Properties
Molecular Formula |
C9H7FO2 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C9H7FO2/c10-8-3-1-2-5-6(8)4-7(5)9(11)12/h1-3,7H,4H2,(H,11,12) |
InChI Key |
SAAFUQNNJBPULR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C1C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
The most common preparative approach involves the selective fluorination of bicyclo[4.2.0]octa-1,3,5-triene or its derivatives at the 2-position. This typically employs electrophilic fluorinating agents such as Selectfluor under inert atmosphere conditions to prevent side reactions and degradation.
-
- Solvent: Acetonitrile or dichloromethane
- Temperature: 0 to 25 °C
- Atmosphere: Nitrogen or argon to avoid moisture and oxygen interference
- Reaction time: 2–6 hours
-
- Selectfluor (F-TEDA-BF4)
- Bicyclo[4.2.0]octa-1,3,5-triene precursor
- Base additives (e.g., triethylamine) to scavenge acids formed
This method yields the target 2-fluoro derivative efficiently with moderate to good yields (50–75%) depending on substrate purity and fluorination conditions.
Enzymatic Resolution and Stereoselective Synthesis
Enzymatic methods have been developed for related bicyclo[4.2.0]octa-1,3,5-triene carboxylic acid derivatives, particularly to achieve high enantiomeric purity. Although direct enzymatic fluorination is less common, enzymatic resolution of racemic mixtures post-synthesis can afford enantiomerically enriched products.
-
- Lipases
- Esterases
- Nitrilases (for hydrolysis steps)
-
- Enantiomeric excess (ee) > 99%
- Mild reaction conditions (ambient temperature, aqueous media)
- Reduced byproduct formation
-
- Substrate specificity limits broad application
- Optimization needed for fluorinated substrates due to altered enzyme affinity
| Method | Yield (%) | Enantiomeric Excess (ee) | Key Challenges |
|---|---|---|---|
| Enzymatic Resolution | 70–85 | >99% | Substrate specificity |
| Chemical Fluorination | 50–75 | 60–80% (needs resolution) | Byproduct formation, stereocontrol |
(Table adapted from comparative studies on bicyclic acid derivatives)
Oxidation and Functional Group Transformations
Post-fluorination, the compound can undergo further functionalization:
- Oxidation: Using potassium permanganate or chromium trioxide to generate oxidized derivatives such as ketones or aldehydes.
- Reduction: Lithium aluminum hydride can reduce the carboxylic acid group to the corresponding alcohol.
- Substitution: The fluorine atom can be substituted by nucleophiles like sodium azide or potassium cyanide under nucleophilic substitution conditions.
These transformations allow diversification of the bicyclic scaffold for further synthetic applications.
Industrial Production Considerations
Industrial synthesis generally mirrors laboratory methods but emphasizes scalability, cost-efficiency, and purity control:
- Use of industrial-grade fluorinating agents and solvents
- Optimization of reaction parameters (temperature, solvent, reaction time) to maximize yield and minimize impurities
- Implementation of continuous flow reactors for better heat and mass transfer
- Rigorous purification protocols including crystallization and chromatography
Reaction Mechanisms and Chemical Analysis
The bicyclic structure combined with the fluorine substituent influences reactivity:
- The fluorine atom exerts an electron-withdrawing effect, stabilizing intermediates during electrophilic substitution.
- The carboxylic acid group participates in hydrogen bonding and acid-base equilibria affecting solubility and reactivity.
- Oxidation typically occurs at the bicyclic ring system, preserving the fluorine substituent.
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |
|---|---|---|---|
| C–H Oxidation | Potassium permanganate (acidic) | 4-Fluoro-7-carboxybicyclo[4.2.0]octa-1,3,5-triene-2,8-dione | 62–68 |
| Decarboxylation | Thermal (120–140 °C), toluene | 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene | 89 |
| Decarboxylation | K2CO3, DMF, 80 °C | 4-Fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene | 73 |
(Data summarized from oxidation and decarboxylation studies)
Comparative Analysis with Related Compounds
Substituent variation at the 2-position (fluorine vs. chlorine or methoxy groups) affects physical and chemical properties:
| Property | 2-Fluoro Derivative | 2-Chloro Derivative | 3,4-Dimethoxy Derivative (Ivabradine Intermediate) |
|---|---|---|---|
| Molecular Weight | 166.15 g/mol | Higher due to Cl | Higher due to OCH3 groups |
| Melting Point | Not directly reported | Similar bicyclic analogs vary | ~55 °C |
| Solubility | Lower aqueous solubility | Moderate | Higher due to polarity |
| Biological Activity | Potential anticancer, antimicrobial | Known kinase inhibitors | Cardiovascular drug intermediate |
The fluorine atom enhances lipophilicity and metabolic stability, making 2-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid a valuable scaffold in drug design.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Electrophilic Fluorination | Selectfluor, inert atmosphere, 0–25 °C | 50–75 | Most common, moderate stereocontrol |
| Enzymatic Resolution | Lipases/esterases, aqueous media | 70–85 | High enantiomeric purity, substrate-specific |
| Oxidation Post-Fluorination | KMnO4 (acidic) | 62–68 | Functionalization to ketones/aldehydes |
| Reduction Post-Fluorination | LiAlH4 in ether | Variable | Converts acid to alcohol |
| Nucleophilic Substitution | NaN3 or KCN in DMF | Variable | Replaces fluorine with other groups |
Scientific Research Applications
2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The bicyclo[4.2.0]octa-1,3,5-triene scaffold is versatile, allowing substitutions at multiple positions. Below is a comparison of key derivatives:
Key Observations :
- Fluorine vs. Chlorine: The 2-fluoro derivative has a lower molecular weight (166.15 vs.
- Methoxy Substitutions : Methoxy groups (e.g., at C3/C4) increase steric bulk and polarity, as seen in the ivabradine precursor. This enhances solubility but may reduce membrane permeability .
- Ketone vs. Carboxylic Acid : The 7-ketone analog () lacks the acidic proton, altering reactivity in nucleophilic reactions .
Physicochemical Properties
- Melting Points: 4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: 55°C . Parent carboxylic acid: No direct data, but analogs suggest higher melting points due to hydrogen bonding.
- Solubility : Fluorine’s electronegativity may reduce aqueous solubility compared to methoxy derivatives, which benefit from oxygen’s polarity.
Pharmacological Relevance
- Anticancer Potential: Fluorinated bicyclic compounds (e.g., ’s 7-chloro-6-fluoro-naphthyridine derivative) show activity against HGF/c-Met pathways, suggesting the 2-fluoro analog may also target tyrosine kinases .
- Cardiovascular Applications : The (S)-3,4-dimethoxy derivative is a key intermediate in ivabradine, a heart rate-reducing drug .
Biological Activity
2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a bicyclic compound known for its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a bicyclic structure that contributes to its biological interactions. The presence of a fluorine atom can enhance the compound's lipophilicity and alter its interaction with biological targets.
Research indicates that compounds with bicyclic structures often interact with various biological pathways. The specific mechanisms of action for this compound may include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
Antimicrobial Activity
Studies have shown that bicyclic compounds can exhibit antimicrobial properties. Preliminary assays indicate that this compound may possess activity against certain bacterial strains, though detailed studies are required to quantify this effect.
Anticancer Properties
Research has suggested that similar bicyclic compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Further studies are necessary to determine if this compound exhibits similar anticancer effects.
Case Studies
- Study on Antimicrobial Effects : A study conducted on various fluorinated bicyclic acids demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting a potential therapeutic application for this compound in treating bacterial infections.
- Cancer Cell Line Testing : In vitro studies using cancer cell lines have indicated that derivatives of bicyclic acids can inhibit cell proliferation and induce apoptosis. The specific results for this compound are pending further investigation.
Data Summary Table
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s fused bicyclic framework, fluorine substituent, and carboxylic acid group enable distinct reactivity:
Oxidation Reactions
The electron-deficient bicyclic core facilitates oxidation at specific positions. For example:
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |
|---|---|---|---|
| C–H oxidation | KMnO₄ (aq, acidic) | 4-Fluoro-7-carboxybicyclo[4.2.0]octa-1,3,5-triene-2,8-dione | 62–68 |
Decarboxylation
Thermal or base-mediated decarboxylation occurs under controlled conditions:
| Temperature (°C) | Base | Solvent | Product | Selectivity |
|---|---|---|---|---|
| 120–140 | None | Toluene | 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene | 89% |
| 80 | K₂CO₃ | DMF | 4-Fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene | 73% |
Substitution Reactions
The fluorine atom participates in nucleophilic aromatic substitution (NAS) under harsh conditions due to the bicyclic system’s strain:
NAS with Amines
| Amine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| NH₃ | H₂O | 200 | 24 | 7-Carboxy-4-aminobicyclo[4.2.0]octa-1,3,5-triene | 41 |
Cycloaddition and Ring-Opening
The triene moiety engages in [4+2] cycloadditions with dienophiles like maleic anhydride:
| Dienophile | Conditions | Adduct Structure | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | 100°C, 12 h | Bicyclo[4.2.0]octa-1,3,5-triene fused to a six-membered anhydride ring | >95% endo |
Functional Group Transformations
The carboxylic acid undergoes standard derivatization:
Esterification
| Alcohol | Catalyst | Product | Purity (%) |
|---|---|---|---|
| MeOH | H₂SO₄ | Methyl 4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate | 98 |
Amide Formation
| Amine | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| Glycine ethyl ester | EDC·HCl | DCM | 84 |
Stability Under Reaction Conditions
Critical stability data for process optimization:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 12, 25°C | Hydrolysis of the bicyclic system | 3.2 h |
| UV light (254 nm) | Radical-mediated ring opening | 11 min |
Recommendation : Verify the compound’s IUPAC name and substituent positions. The 2-fluoro isomer’s reactivity may differ substantially due to altered electronic and steric effects compared to the 4-fluoro analog. Experimental validation is advised if targeting the 2-fluoro derivative specifically.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Key Challenges |
|---|---|---|---|
| Enzymatic Resolution | 70-85 | >99% | Substrate specificity |
| Chemical Synthesis | 50-75 | 60-80% (requires resolution) | Byproduct formation |
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers look for?
Answer:
- NMR Spectroscopy :
- FTIR : A sharp carbonyl stretch at ~1700 cm⁻¹ (carboxylic acid) and C-F stretches at 1100-1200 cm⁻¹ .
- X-ray Crystallography : Resolves bicyclic geometry and fluorine substitution. For example, analogous compounds show bond angle distortions (e.g., C7-C8-C9 ~120°) due to ring strain .
Advanced: How does the introduction of a fluorine atom at the 2-position influence the electronic properties and reactivity of the bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid scaffold compared to other substituents like methoxy or methyl groups?
Answer:
Fluorine’s electronegativity increases electron withdrawal, stabilizing the carboxylic acid via resonance (pKa ~2.5 vs. ~4.5 for methoxy analogs) . This enhances reactivity in nucleophilic acyl substitutions (e.g., amidation). Computational studies (DFT) show:
Q. Table 2: Substituent Effects on Reactivity
| Substituent | pKa (COOH) | HOMO-LUMO Gap (eV) | Preferred Reaction Pathway |
|---|---|---|---|
| -F | 2.5 | 5.2 | Electrophilic substitution |
| -OCH₃ | 4.5 | 5.8 | Nucleophilic addition |
| -CH₃ | 4.8 | 6.1 | Radical coupling |
Advanced: What computational modeling approaches (e.g., DFT, molecular dynamics) have been utilized to predict the regioselectivity and stability of fluorinated bicyclo compounds, and how do these models align with experimental data?
Answer:
- DFT Calculations : Used to map transition states for fluorination reactions. For example, B3LYP/6-31G(d) models predict a 15 kJ/mol activation barrier difference between 2- and 3-fluorination, aligning with experimental regioselectivity (2-F:3-F = 8:1) .
- Molecular Dynamics (MD) : Simulates solvent effects on enantioselectivity during enzymatic synthesis. MD trajectories show toluene stabilizes the (S)-enantiomer via π-π interactions, corroborating experimental ee >99% .
Advanced: In the context of synthesizing derivatives, what strategies are recommended to mitigate decomposition or side reactions when modifying the carboxylic acid group of this compound?
Answer:
- Protection of COOH : Use tert-butyl esters or silyl ethers to prevent decarboxylation during high-temperature reactions .
- Low-Temperature Coupling : Conduct amidation at -20°C with EDC/HOBt to minimize ring-opening side reactions.
- Inert Atmosphere : Argon or nitrogen prevents oxidation of the triene system, which can lead to epoxidation or dihydroxy byproducts .
Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data for fluorinated bicyclo compounds?
Answer:
- Reproducibility Checks : Verify solvent purity (e.g., anhydrous toluene vs. technical grade) and catalyst lot variability.
- Advanced Analytical Cross-Validation : Combine LC-MS (for purity) with 2D NMR (COSY, HSQC) to confirm structural assignments. For example, misassigned ¹³C signals in early studies were corrected via HMBC correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
